2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid

Lipoxygenase inhibition Inflammation Enzymology

Sourcing tetrahydroquinoxaline-based LOX inhibitors with verified selectivity profiles remains a challenge for inflammation and thrombosis researchers. 2-(1,2,3,4-Tetrahydroquinoxalin-6-yl)acetic acid (CAS 1553658-21-1) directly addresses this need: • Documented 7.8- to 9.8-fold selectivity for 12-LOX over 15-LOX1/15-LOX2 - enabling target engagement studies with quantifiable off-target margins. • Validated tetrahydroquinoxaline core with established SAR trajectory; serves as both a benchmarking reference and synthetic precursor for focused library design. • Balanced physicochemical profile (LogP 1.15, TPSA 61.36 Ų) ensures compatibility with HTS and in vitro assay workflows. Supplied at ≥95% purity with full analytical characterization, supporting reproducible enzymatic and cellular studies.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B13166474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CNC2=C(N1)C=CC(=C2)CC(=O)O
InChIInChI=1S/C10H12N2O2/c13-10(14)6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5,11-12H,3-4,6H2,(H,13,14)
InChIKeyKWDVFRWIXSGCLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid: Core Chemical Identity and Functional Utility


2-(1,2,3,4-Tetrahydroquinoxalin-6-yl)acetic acid (CAS: 1553658-21-1) is a heterocyclic compound belonging to the tetrahydroquinoxaline family, characterized by a partially saturated quinoxaline core bearing an acetic acid moiety at the 6-position. This structural motif serves as a versatile scaffold in medicinal chemistry, with documented inhibitory activity against specific lipoxygenase (LOX) isoforms [1]. The compound functions as a building block for the synthesis of bioactive molecules and has been profiled in enzymatic assays to define its selectivity profile relative to other structurally related LOX inhibitors [1]. Its defined molecular architecture (C10H12N2O2, MW 192.21) ensures reproducible reactivity in research applications .

Why In-Class Substitution Fails: Structural Determinants of Selectivity in 2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid


Tetrahydroquinoxaline derivatives are not functionally interchangeable. Even minor structural modifications, such as the position and nature of substituents, profoundly alter bioactivity and selectivity. 2-(1,2,3,4-Tetrahydroquinoxalin-6-yl)acetic acid exhibits a distinct inhibition profile against human lipoxygenase isoforms, with measurable differences in potency across 12-LOX, 15-LOX1, and 15-LOX2 [1]. In contrast, related analogs bearing additional functional groups or alternative substitution patterns display divergent pharmacological behavior [2], underscoring the critical importance of verifying precise chemical identity when sourcing materials for reproducible biological studies.

2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid: Direct Comparative Performance Data vs. Key Analogs and Isoforms


Lipoxygenase Isoform Selectivity Profile: Differential Inhibition of 12-LOX vs. 15-LOX1/15-LOX2

2-(1,2,3,4-Tetrahydroquinoxalin-6-yl)acetic acid demonstrates a measurable selectivity window for human platelet 12-lipoxygenase (12-LOX) over reticulocyte 15-LOX1 and epithelial 15-LOX2. The compound exhibits a 7.8-fold higher potency against 12-LOX compared to 15-LOX1, and a 9.8-fold higher potency compared to 15-LOX2 under identical assay conditions [1].

Lipoxygenase inhibition Inflammation Enzymology

Enhanced Potency Achievable Through Structural Optimization: Comparative Data from Same Patent Series

Within the same patent family (US10752581), structural elaboration of the tetrahydroquinoxaline core yields significant potency improvements. While 2-(1,2,3,4-tetrahydroquinoxalin-6-yl)acetic acid (Compound 1) inhibits 12-LOX with an IC50 of 5.1 µM [1], a more advanced analog (Compound 39) achieves an IC50 of 240 nM against the same target under identical assay conditions [2]. This 21-fold increase in potency highlights the utility of the parent compound as a tractable starting point for medicinal chemistry optimization.

Medicinal chemistry Structure-activity relationship Lead optimization

Class-Level Antioxidant Activity Advantage of Tetrahydroquinoxalines over Tetrahydroquinolines

The tetrahydroquinoxaline core confers superior antioxidant properties relative to the structurally analogous tetrahydroquinoline scaffold. In oxygen-absorption assays using tetralin as a substrate, 1,2,3,4-tetrahydroquinoxalines demonstrated significantly greater antioxidant activity than 1,2,3,4-tetrahydroquinolines [1]. Among the tested compounds, 2-methyl-1,2,3,4-tetrahydroquinoxaline exhibited an induction period 2.4 times that of the synthetic antioxidant BHT and 2.2 times that of Nonflex AW [1].

Antioxidant activity Oxidative stability Material science

Physicochemical Differentiation from Close Structural Analogs

2-(1,2,3,4-Tetrahydroquinoxalin-6-yl)acetic acid possesses a distinct physicochemical profile compared to closely related tetrahydroquinoxaline derivatives. Its computed LogP of 1.15 and topological polar surface area (TPSA) of 61.36 Ų differ substantially from analogs such as 2-(1-benzyl-1,2,3,4-tetrahydroquinoxalin-6-yl)acetic acid (XLogP3: 2.8, TPSA: 52.6 Ų) [1] and 2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-oxoacetic acid (XLogP3: -0.1, TPSA: 113 Ų) [2]. These variations in lipophilicity and polar surface area directly impact solubility, permeability, and target engagement potential, rendering the compounds non-substitutable in assay development.

Physicochemical properties Drug-likeness Medicinal chemistry

Differential Biological Activity Among Regioisomeric Tetrahydroquinoxaline Carboxylic Acids

The biological activity of tetrahydroquinoxaline-based compounds is exquisitely sensitive to regiochemistry. In a total synthesis study of ribose-linked 1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid regioisomers, neither isomer exhibited antibacterial activity up to 512 µg/mL [1]. This finding corrects earlier patent claims and demonstrates that structural misassignment can lead to erroneous biological conclusions. For researchers procuring 2-(1,2,3,4-tetrahydroquinoxalin-6-yl)acetic acid, this underscores the necessity of verifying exact structural identity, as subtle changes in substitution pattern can abolish or invert desired biological effects.

Natural product chemistry Antibacterial activity Structural revision

Defined Application Scenarios for 2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid Based on Verified Performance Data


Probing 12-Lipoxygenase Biology with a Defined Selectivity Window

Investigators studying the role of platelet-type 12-lipoxygenase (12-LOX) in inflammation, thrombosis, or cancer can utilize 2-(1,2,3,4-tetrahydroquinoxalin-6-yl)acetic acid as a tool compound with a characterized selectivity profile. The compound's 7.8- to 9.8-fold preference for 12-LOX over 15-LOX1 and 15-LOX2 [1] allows for target engagement studies with a quantifiable margin for off-target interpretation, particularly when benchmarking against more promiscuous LOX inhibitors.

Medicinal Chemistry Starting Point for 12-LOX Inhibitor Optimization

Medicinal chemists seeking a validated tetrahydroquinoxaline core for 12-LOX inhibitor development can employ 2-(1,2,3,4-tetrahydroquinoxalin-6-yl)acetic acid as a synthetic precursor and benchmarking reference. The 21-fold potency improvement achieved by optimized analogs in the same patent series [2] establishes a clear SAR trajectory, enabling rational design of focused libraries around the 6-position acetic acid handle.

Physicochemical Benchmarking for Analog Selection in Assay Development

For high-throughput screening campaigns or in vitro assay development requiring balanced solubility and permeability, 2-(1,2,3,4-tetrahydroquinoxalin-6-yl)acetic acid offers a reference physicochemical profile (LogP 1.15, TPSA 61.36 Ų) . This intermediate lipophilicity distinguishes it from more hydrophobic (e.g., benzyl-substituted, LogP 2.8) or highly polar (e.g., dioxo-oxoacetic acid, LogP -0.1) analogs, guiding selection based on experimental compatibility.

Oxidative Stability Studies in Material or Formulation Research

Researchers exploring antioxidant additives or stabilizers may select tetrahydroquinoxaline-based scaffolds based on their demonstrated class-level superiority over tetrahydroquinolines [3]. While 2-(1,2,3,4-tetrahydroquinoxalin-6-yl)acetic acid itself has not been directly evaluated in these assays, the core scaffold's established antioxidant advantage provides a rational foundation for its inclusion in oxidative stability screening panels.

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